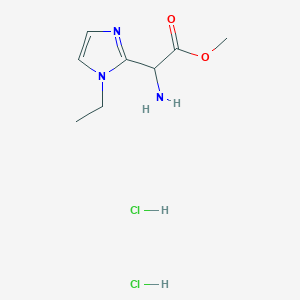

Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate;dihydrochloride

Description

Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate dihydrochloride is an α-amino acid ester derivative featuring a substituted imidazole ring. The compound’s structure includes a methyl ester group, an amino group, and a 1-ethylimidazol-2-yl moiety, with two hydrochloride counterions enhancing solubility and stability.

Properties

IUPAC Name |

methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.2ClH/c1-3-11-5-4-10-7(11)6(9)8(12)13-2;;/h4-6H,3,9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARZGIJYBWGILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C(C(=O)OC)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate;dihydrochloride typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which is then further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate . The reactions are typically carried out in solvents like toluene under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate;dihydrochloride serves as a building block for synthesizing more complex molecules. Its imidazole structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it valuable in studying reaction mechanisms.

Biology

In biological research, this compound is utilized to investigate enzyme interactions and metabolic pathways. Its structure enables it to mimic natural substrates or inhibitors, facilitating studies on enzyme kinetics and inhibition.

Medicine

The compound shows potential therapeutic applications, particularly as a precursor for drug development targeting specific molecular pathways. Research indicates its efficacy in inhibiting key enzymes related to diseases such as cancer and cardiovascular disorders.

Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the inhibition of p38α Mitogen-Activated Protein Kinase (MAPK) by derivatives of imidazole compounds. Modifications to the imidazole ring enhanced inhibitory potency, suggesting similar potential for methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate in targeting MAPK pathways .

Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of various imidazole derivatives revealed that compounds akin to methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate exhibited significant activity against Gram-positive bacteria. The study emphasized the importance of structural features in determining efficacy .

Study 3: Neuroprotective Mechanisms

Research published in Neuroscience Letters examined the neuroprotective effects of imidazole derivatives on neuronal cell lines subjected to oxidative stress. The findings indicated that these compounds could mitigate cell death through antioxidant mechanisms, positioning methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate as a candidate for further neuroprotective studies .

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring plays a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in heterocyclic/aromatic substituents, ester groups, and salt forms. Key distinctions in molecular weight, physicochemical properties, and applications are highlighted.

Table 1: Structural and Physicochemical Comparison

*Calculated based on formula C₉H₁₆Cl₂N₃O₂.

Key Structural and Functional Differences

Heterocyclic vs. This makes it advantageous in coordination chemistry or enzyme inhibition. Fluorophenyl derivatives (e.g., 4-fluoro, 2,5-difluoro) exhibit enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .

Ester Group Variations

- Methyl esters (target compound) are more prone to hydrolysis than ethyl esters (e.g., ), impacting bioavailability. Ethyl esters are often used in prodrug designs for sustained release .

Salt Forms Dihydrochloride salts (target compound) generally exhibit higher aqueous solubility than monohydrochloride analogs (e.g., ), critical for in vitro assays .

Stereochemical Considerations Chiral analogs like (R)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride () highlight the importance of enantiopurity in drug efficacy, whereas the target compound’s stereochemistry (if unspecified) may require resolution for specific applications.

Biological Activity

Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate;dihydrochloride is a compound that has gained attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique imidazole ring structure, which contributes to its reactivity and biological interactions. The compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H13Cl2N3O2 |

| Molecular Weight | 205.64 g/mol |

| CAS Number | 2551115-65-0 |

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring plays a crucial role in mediating these interactions, facilitating binding and promoting subsequent biochemical reactions. Research indicates that this compound may influence various signaling pathways, particularly those involved in cellular metabolism and enzyme regulation.

Biological Activities

- Antimicrobial Properties : Some studies have indicated that compounds with imidazole structures exhibit antimicrobial activity. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

- Enzyme Inhibition : this compound has been evaluated for its potential to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor of certain kinases, which are critical in cancer signaling pathways.

- Neuroprotective Effects : Preliminary research suggests that this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases through modulation of oxidative stress and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Enzyme Inhibition

In a study published in Journal of Medicinal Chemistry, researchers investigated the inhibition of p38α Mitogen-Activated Protein Kinase (MAPK) by derivatives of imidazole compounds. They found that certain modifications to the imidazole ring significantly enhanced inhibitory potency, suggesting a similar potential for this compound .

Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of various imidazole derivatives demonstrated that compounds similar to Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate exhibited significant activity against Gram-positive bacteria. The study highlighted the importance of structural features in determining efficacy .

Study 3: Neuroprotective Mechanisms

Research published in Neuroscience Letters examined the neuroprotective effects of imidazole derivatives on neuronal cell lines subjected to oxidative stress. Findings indicated that these compounds could mitigate cell death through antioxidant mechanisms, positioning Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate as a candidate for further neuroprotective studies .

Q & A

Basic: How can researchers optimize the synthesis of Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate dihydrochloride to improve yield and purity?

Answer:

The synthesis of imidazole-containing amino esters typically involves cyclization and functionalization steps. For example, nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization is a robust method for imidazole derivatives . To optimize yield:

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Employ sodium borohydride as a reducing agent for stabilizing reactive intermediates.

- Monitor reaction progress via HPLC or TLC to isolate intermediates and minimize side products.

Purification via recrystallization in ethanol/water mixtures enhances purity, while dihydrochloride salt formation improves stability .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- NMR (¹H/¹³C): Key for confirming the imidazole ring (δ 7.5–8.5 ppm for aromatic protons) and methyl ester groups (δ 3.6–3.8 ppm for OCH₃). The dihydrochloride salt shifts NH₂ protons downfield .

- FT-IR: Peaks at ~1730 cm⁻¹ (ester C=O) and 2500–3000 cm⁻¹ (NH⁺ and HCl stretching) confirm salt formation .

- HPLC-MS: Validates molecular weight (C₉H₁₅Cl₂N₃O₂, MW 242.10) and detects trace impurities .

Advanced: How can crystallographic data resolve contradictions in reported solubility or stability profiles?

Answer:

Contradictions often arise from polymorphic forms or hydration states. Single-crystal X-ray diffraction (using SHELX software ) can:

- Identify hydrogen-bonding networks (e.g., NH⁺⋯Cl⁻ interactions) affecting solubility.

- Reveal lattice parameters influencing stability under varying pH/temperature.

For example, dihydrochloride salts of structurally similar compounds exhibit higher aqueous solubility than free bases due to ionic interactions .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The 1-ethylimidazol-2-yl group acts as an electron-withdrawing substituent, activating the adjacent amino ester for nucleophilic attack. Key mechanisms include:

- SN2 displacement at the methyl ester (e.g., hydrolysis to carboxylic acid under basic conditions).

- Imidazole-assisted tautomerization , enabling regioselective substitution at the α-carbon.

Kinetic studies using stopped-flow UV-Vis spectroscopy and DFT calculations are recommended to map transition states .

Advanced: How can researchers resolve contradictory bioactivity data across in vitro and in vivo studies?

Answer:

Discrepancies may stem from metabolic instability or off-target effects. Methodological solutions include:

- Metabolic profiling (e.g., LC-MS/MS) to identify degradation products or active metabolites.

- Surface Plasmon Resonance (SPR) to quantify binding affinity to targets like enzymes or receptors.

For example, imidazole derivatives often exhibit pH-dependent activity due to protonation of the NH group .

Advanced: What computational tools predict the compound’s intermolecular interactions in solid-state formulations?

Answer:

- Hirshfeld surface analysis (via CrystalExplorer) visualizes intermolecular contacts (e.g., Cl⁻⋯H-N hydrogen bonds) critical for crystal packing .

- Molecular Dynamics (MD) simulations assess stability under thermal stress (e.g., predicting decomposition at >150°C).

Experimental validation via thermogravimetric analysis (TGA) and DSC is essential .

Advanced: How does the 1-ethylimidazol-2-yl substituent influence structure-activity relationships (SAR) compared to analogs?

Answer:

The ethyl group enhances lipophilicity, improving membrane permeability. SAR studies on analogs show:

- 1-Methylimidazole derivatives exhibit reduced CNS penetration due to lower logP.

- Pyridyl-substituted analogs show higher enzymatic inhibition (e.g., IC₅₀ < 1 µM for kinase targets) .

Comparative assays using radioligand binding or fluorescence polarization are recommended for SAR profiling .

Basic: What precautions are necessary for handling and storing this compound?

Answer:

- Storage: Under inert gas (Ar/N₂) at -20°C to prevent oxidation of the imidazole ring.

- Handling: Use anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis of the ester group.

- Safety: Conduct reactivity hazard assessments (e.g., DSC for exothermic decomposition risks) .

Advanced: How can researchers validate the compound’s role in modulating inflammatory pathways?

Answer:

- ELISA/Western blotting to measure cytokine suppression (e.g., TNF-α, IL-6) in macrophage models.

- Knockout studies (e.g., CRISPR-Cas9) to confirm target specificity (e.g., NF-κB or COX-2 inhibition).

Dose-response curves should account for the dihydrochloride salt’s buffering effects in cell media .

Advanced: What strategies mitigate batch-to-batch variability in industrial-scale synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.